Cas no 1804642-63-4 (2-Methoxy-5-methyl-6-(trifluoromethoxy)pyridine-3-acetonitrile)

2-Methoxy-5-methyl-6-(trifluoromethoxy)pyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-Methoxy-5-methyl-6-(trifluoromethoxy)pyridine-3-acetonitrile
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- インチ: 1S/C10H9F3N2O2/c1-6-5-7(3-4-14)9(16-2)15-8(6)17-10(11,12)13/h5H,3H2,1-2H3
- InChIKey: SABDVVKWZSPARA-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C(C)C=C(CC#N)C(=N1)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 300
- トポロジー分子極性表面積: 55.1
- 疎水性パラメータ計算基準値(XlogP): 2.7
2-Methoxy-5-methyl-6-(trifluoromethoxy)pyridine-3-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029088092-1g |
2-Methoxy-5-methyl-6-(trifluoromethoxy)pyridine-3-acetonitrile |
1804642-63-4 | 97% | 1g |
$1,534.70 | 2022-04-02 |
2-Methoxy-5-methyl-6-(trifluoromethoxy)pyridine-3-acetonitrile 関連文献
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2-Methoxy-5-methyl-6-(trifluoromethoxy)pyridine-3-acetonitrileに関する追加情報
Introduction to 2-Methoxy-5-methyl-6-(trifluoromethoxy)pyridine-3-acetonitrile (CAS No. 1804642-63-4)
2-Methoxy-5-methyl-6-(trifluoromethoxy)pyridine-3-acetonitrile is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural and functional properties. This compound, identified by the CAS number 1804642-63-4, belongs to the pyridine class of molecules, which are widely recognized for their role as key intermediates in the synthesis of various bioactive agents.
The structural framework of 2-Methoxy-5-methyl-6-(trifluoromethoxy)pyridine-3-acetonitrile incorporates several functional groups that contribute to its reactivity and potential applications. The presence of a methoxy group at the 2-position, a methyl group at the 5-position, and a trifluoromethoxy group at the 6-position introduces electronic and steric effects that can influence its interactions with biological targets. Additionally, the acetonitrile moiety at the 3-position provides a site for further functionalization, making this compound a versatile building block in synthetic chemistry.
Recent advancements in medicinal chemistry have highlighted the importance of pyridine derivatives in drug discovery. The electron-withdrawing nature of the trifluoromethoxy group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic substitution reactions that are crucial for constructing more complex molecular architectures. This property has been leveraged in the development of novel therapeutic agents targeting various diseases, including cancer and infectious disorders.
One of the most compelling aspects of 2-Methoxy-5-methyl-6-(trifluoromethoxy)pyridine-3-acetonitrile is its potential as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is associated with numerous pathological conditions. By modifying the pyridine core with electron-deficient groups such as trifluoromethoxy, researchers can enhance binding affinity to kinase active sites. This has led to the exploration of 2-Methoxy-5-methyl-6-(trifluoromethoxy)pyridine-3-acetonitrile as a scaffold for developing small-molecule inhibitors with improved pharmacological profiles.
Furthermore, the methoxy and methyl groups in this compound contribute to its solubility and metabolic stability, which are critical factors in drug design. These features ensure that the compound can be effectively incorporated into drug candidates without compromising their bioavailability or efficacy. The acetonitrile group also serves as a handle for further derivatization, allowing chemists to introduce additional functional moieties that can fine-tune pharmacokinetic properties.
In recent years, there has been a growing interest in fluorinated pyridines due to their enhanced bioactivity and resistance to metabolic degradation. The trifluoromethoxy group in 2-Methoxy-5-methyl-6-(trifluoromethoxy)pyridine-3-acetonitrile exemplifies this trend, as it imparts unique electronic properties that can improve binding interactions with biological targets. This has been particularly relevant in the development of antiviral and anticancer agents, where fluorinated compounds have shown promise in preclinical studies.
The synthesis of 2-Methoxy-5-methyl-6-(trifluoromethoxy)pyridine-3-acetonitrile involves multi-step organic transformations that highlight its synthetic utility. Researchers have developed efficient protocols for introducing the methoxy, methyl, and trifluoromethoxy groups at specific positions on the pyridine ring, demonstrating its versatility as a synthetic intermediate. These methodologies have been published in leading journals and have been adopted by academic and industrial laboratories alike.
One notable application of this compound is in the synthesis of agonists for G protein-coupled receptors (GPCRs). GPCRs are integral membrane proteins that mediate cellular responses to external stimuli, making them attractive targets for drug development. The unique structural features of 2-Methoxy-5-methyl-6-(trifluoromethoxy)pyridine-3-acetonitrile allow it to modulate GPCR activity by interacting with specific residues within their binding pockets. This has led to the discovery of novel ligands with potential therapeutic applications in areas such as pain management and neurodegenerative diseases.
The acetonitrile functionality at the 3-position also opens up possibilities for exploring photopharmacology—a rapidly emerging field that leverages light-induced chemical reactions to modulate biological processes. By incorporating photoactivatable groups into drug candidates, researchers can achieve spatial and temporal control over drug activity. This approach holds promise for developing next-generation therapeutics with enhanced precision and efficacy.
As our understanding of biological systems continues to evolve, so does our appreciation for the role of heterocyclic compounds like 2-Methoxy-5-methyl-6-(trifluoromethoxy)pyridine-3-acetonitrile (CAS No. 1804642-63-4). Ongoing research efforts are focused on expanding its applications beyond traditional pharmaceuticals into areas such as materials science and environmental chemistry. The compound's unique properties make it an invaluable tool for scientists seeking to develop innovative solutions to complex challenges.
In conclusion,2-Methoxy-5-methyl-6-(trifluoromethoxy)pyridine-3-acetonitrile represents a significant advancement in synthetic chemistry with far-reaching implications for drug discovery and beyond. Its structural versatility, coupled with its ability to interact with biological targets in meaningful ways, positions it as a cornerstone molecule in modern chemical biology research.
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